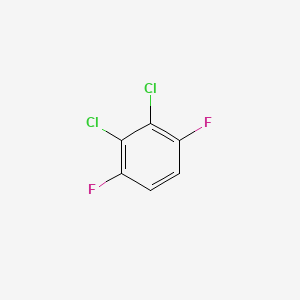

Benzene, 2,3-dichloro-1,4-difluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dichloro-3,6-difluorobenzene is an aromatic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3,6-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of benzene derivatives. For example, starting with a difluorobenzene compound, chlorine atoms can be introduced through a reaction with chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods

Industrial production of 1,2-Dichloro-3,6-difluorobenzene typically involves large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3,6-difluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace one or more of the hydrogen atoms on the benzene ring.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1,2-dichloro-3,6-difluoro-4-bromobenzene.

Scientific Research Applications

1,2-Dichloro-3,6-difluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: The compound is investigated for its potential biological activity. Derivatives of 1,2-Dichloro-3,6-difluorobenzene are explored for their antimicrobial and anticancer properties.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3,6-difluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to form stable intermediates and products. These interactions can affect biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

1,2-Dichlorobenzene: Similar in structure but lacks fluorine atoms. It is used as a solvent and in the production of agrochemicals.

1,2-Difluorobenzene: Lacks chlorine atoms and is used as a solvent in electrochemical studies.

1,3-Dichloro-2-fluorobenzene: Has a different substitution pattern and is used in the synthesis of resorcinol derivatives.

Uniqueness

1,2-Dichloro-3,6-difluorobenzene is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Biological Activity

Benzene, 2,3-dichloro-1,4-difluoro- (CAS No. 36556-54-4), is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H2Cl2F2 |

| Molecular Weight | 182.98 g/mol |

| IUPAC Name | 2,3-dichloro-1,4-difluorobenzene |

| InChI Key | LDIVLXPRDKCYQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1F)Cl)Cl)F |

The biological activity of 2,3-dichloro-1,4-difluoro-benzene is primarily attributed to its ability to participate in electrophilic and nucleophilic substitution reactions. The presence of chlorine and fluorine atoms enhances the compound's reactivity, allowing it to interact with various molecular targets in biological systems. These interactions can lead to modifications in biological pathways that may result in therapeutic effects or toxicity.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of 2,3-dichloro-1,4-difluoro-benzene exhibit significant antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : A study highlighted that certain derivatives demonstrated effectiveness against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Anticancer Activity : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. The anticancer activity is thought to be mediated through the induction of apoptosis and cell cycle arrest .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of 2,3-dichloro-1,4-difluoro-benzene were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. The study concluded that these compounds could serve as potential lead candidates for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of 2,3-dichloro-1,4-difluoro-benzene on human liver (HepG2) and colon (HCT116) cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against HepG2 cells and 12 µM against HCT116 cells after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .

Applications in Medicinal Chemistry

The unique substitution pattern of benzene, 2,3-dichloro-1,4-difluoro-, makes it a valuable building block for synthesizing more complex organic molecules. Its derivatives are being explored for their potential use in developing new pharmaceuticals targeting various diseases due to their promising biological activities .

Properties

CAS No. |

36556-54-4 |

|---|---|

Molecular Formula |

C6H2Cl2F2 |

Molecular Weight |

182.98 g/mol |

IUPAC Name |

2,3-dichloro-1,4-difluorobenzene |

InChI |

InChI=1S/C6H2Cl2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H |

InChI Key |

LDIVLXPRDKCYQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.